Benzyl (2r)-2,4-dimethylpiperazine-1-carboxylate is an organic compound classified as a piperazine derivative. Piperazine derivatives are notable for their diverse biological activities and applications in medicinal chemistry. This specific compound features a benzyl group attached to a piperazine ring, with additional methyl substituents at the 2 and 4 positions. Its molecular formula is C12H16N2O2, and it has a molecular weight of approximately 220.27 g/mol .
The compound is synthesized through various chemical methods, primarily involving the reaction of benzyl chloroformate with (2r)-2,4-dimethylpiperazine in the presence of a base such as triethylamine.
Benzyl (2r)-2,4-dimethylpiperazine-1-carboxylate falls under the category of heterocyclic compounds due to its piperazine structure. It is also categorized as an ester due to the presence of the carboxylate functional group.
The synthesis of Benzyl (2r)-2,4-dimethylpiperazine-1-carboxylate typically involves the following steps:
On an industrial scale, continuous flow processes may be utilized to enhance efficiency and yield. Automated reactors allow for precise control of reaction parameters, ensuring consistent product quality.
Benzyl (2r)-2,4-dimethylpiperazine-1-carboxylate has a piperazine ring with two methyl groups at positions 2 and 4, and a benzyl group attached to the nitrogen atom of the ring. The structural formula can be represented as:
Benzyl (2r)-2,4-dimethylpiperazine-1-carboxylate undergoes several chemical reactions:
Benzyl (2r)-2,4-dimethylpiperazine-1-carboxylate has several significant applications:
Traditional approaches rely on chiral pool derivatization or diastereoselective cyclization to establish the (2R,4R) configuration. Patent CN101712645B details a resolution-driven synthesis starting from ethyl nipecotate: (1) N-protection with benzyl chloroformate; (2) stereoselective Grignard addition at C4 using methylmagnesium bromide under cryogenic conditions (-30°C); and (3) acid-catalyzed ring closure to form the 2,4-dimethylpiperazine framework. The critical stereochemical control is achieved through kinetic resolution using L-tartaric acid, yielding the (2R,4R) isomer with >98% diastereomeric excess after recrystallization [1] [8].
Alternative routes employ chiral auxiliaries attached to piperazine nitrogens. N-Boc-protected glycinal derivatives undergo Evans aldol reactions with chiral oxazolidinones, followed by reductive amination to construct the asymmetric C2 and C4 centers simultaneously. This method affords enantiomeric ratios up to 95:5 but requires additional steps for auxiliary removal [8].
Table 1: Comparative Analysis of Stereoselective Synthetic Routes
Method | Key Steps | Stereocontrol Strategy | de/ee (%) | Yield |
---|---|---|---|---|
L-Tartrate Resolution | Grignard addition/ring closure | Diastereomeric salt crystallization | >98 | 35-40%* |
Chiral Auxiliary Aldol | Evans aldol/reductive amination | Auxiliary-directed asymmetry | 90-95 | 55-60% |
Enzymatic Desymmetrization | Hydrolysis of meso-diesters | Lipase-catalyzed kinetic resolution | 95 | 42% |
*Reflects isolated yield after resolution [1] [6] [8]
Transition metal catalysis enables direct enantioselective construction of chiral piperazines. Ru-BINAP catalyzed asymmetric hydrogenation of tetrahydropyrazine derivatives achieves up to 99% ee for the (2R) configuration under 50 bar H₂ pressure. This method requires precise ligand tuning—electron-donating groups on BINAP enhance enantioselectivity but reduce reaction rates [2] [8].
Biocatalytic approaches utilize engineered transaminases or lipases. Candida antarctica Lipase B (CAL-B) catalyzes the kinetic resolution of racemic N-Cbz-2,4-dimethylpiperazine through enantioselective ester hydrolysis. The (2R,4R) enantiomer remains unhydrolyzed with 97% ee, while the corresponding (2S,4S) acid is obtained from the aqueous phase. Commercial availability of benzyl (2R)-2,4-dimethylpiperazine-1-carboxylate at 97% chiral purity confirms the industrial viability of enzymatic resolutions [2] [8].
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst Type | Reaction | Conditions | ee (%) | Product Configuration |
---|---|---|---|---|
Ru-(S)-XylBINAP | Asymmetric hydrogenation | 50 bar H₂, iPrOH, 60°C | 99 | (2R,4R) |
CAL-B Lipase | Kinetic ester hydrolysis | pH 7.0 buffer, 30°C | 97 | (2R,4R) unreacted ester |
Pd-Chiral PyOx | Allylic amination | Toluene, 25°C | 93 | (R) |
Combinatorial strategies enable rapid diversification of piperazine scaffolds. As demonstrated in arylpiperazine library synthesis, BAL-MBHA-PS resin immobilizes N-Boc-piperazine through reductive amination. Subsequent steps involve: (1) Boc deprotection; (2) acylation with diverse carboxylic acids using HBTU/DIEA activation; and (3) TFA-mediated cleavage to yield N'-functionalized piperazines. This approach achieves crude purities >85% for over 20 analogs when employing electron-deficient carboxylic acids .
SynPhase Lantern technology offers enhanced reaction monitoring for piperazine derivatives. Comparative studies show lantern-based synthesis of benzyl piperazine-1-carboxylates delivers higher crude purity (74-98%) versus conventional resin methods (49-97%), attributed to improved solvent accessibility and reduced side reactions. However, scalability remains challenging beyond milligram quantities [3] .
Parallel synthesis of thiazole-tethered piperazines exemplifies the versatility of these approaches. 4-Chloromethylthiazoles undergo nucleophilic displacement with N-Boc-piperazine on solid support, followed by diversification at the secondary nitrogen. LC-MS analysis confirmed ≥85% purity for 22/24 library members, demonstrating compatibility with the dimethylpiperazine core [3].
Visible-light-powered photoenzymes represent a paradigm shift in chiral piperazine synthesis. Engineered tyrosyl-tRNA synthetase incorporates thioxanthone sensitizers (mTX) into Methanococcus jannaschii tyrosyl-tRNA synthetase, enabling enantioselective energy transfer catalysis. When positioned at residue 173 within DA2000 protein scaffold, mTX facilitates [2+2] cycloadditions under 405 nm irradiation with 13 s⁻¹ turnover frequency—orders of magnitude higher than benzophenone-based systems [4].
This technology overcomes limitations of UV-dependent benzophenone photoenzymes that exhibit competing substrate excitation. Thioxanthone’s visible light absorption (ε₄₀₅ₙₘ = 12,500 M⁻¹cm⁻¹) permits selective triplet energy transfer to electron-deficient alkenes while avoiding racemic background reactions. Directed evolution optimized VEnT1.3 variants achieve >1,300 turnovers for stereoselective cyclizations relevant to spirocyclic piperazine precursors [4].
Table 3: Photocatalytic Systems for Piperazine Derivative Synthesis
Photosensitizer | Excitation (nm) | Quantum Yield | Turnover Number | Enantioselectivity |
---|---|---|---|---|
Benzophenone photoenzyme | 365 | 0.08 | <50 | 85% ee |
Thioxanthone (mTX) | 405 | 0.42 | >1,300 | >99% ee |
Iridium(III) complexes | 450 | 0.31 | 950 | 92% ee |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9